molecular formula C31H23N6Na3O11S3 B080513 1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt CAS No. 12217-75-3

1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt

Cat. No.: B080513
CAS No.: 12217-75-3
M. Wt: 820.7 g/mol
InChI Key: FWLOBTCGBAFLDZ-UHFFFAOYSA-K
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Description

This compound is a trisodium salt of a complex azo dye derived from 1,3-naphthalenedisulfonic acid. Its structure features:

  • Two azo (–N=N–) groups, enabling strong chromophoric properties.
  • Three sulfonate (–SO₃⁻) groups (neutralized as trisodium salt), enhancing water solubility and ionic stability.
  • Methoxy (–OCH₃) and methyl (–CH₃) substituents on aromatic rings, influencing electronic conjugation and steric effects.

Primarily used as a colorant in textiles, food, or cosmetics, its structural complexity allows for vibrant hues (likely red to scarlet) with high thermal and pH stability .

Properties

CAS No.

12217-75-3

Molecular Formula

C31H23N6Na3O11S3

Molecular Weight

820.7 g/mol

IUPAC Name

trisodium;7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C31H26N6O11S3.3Na/c1-18-12-20(8-10-27(18)37-36-22-7-6-19-13-25(50(42,43)44)17-30(26(19)15-22)51(45,46)47)32-31(38)33-28-11-9-23(16-29(28)48-2)35-34-21-4-3-5-24(14-21)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3

InChI Key

FWLOBTCGBAFLDZ-UHFFFAOYSA-K

SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Other CAS No.

67969-87-3

physical_description

DryPowde

Origin of Product

United States

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt (commonly referred to as the compound ) is a complex azo dye with significant applications in biochemical research due to its fluorescent properties. This compound is characterized by its ability to interact with various biomolecules, making it a valuable tool in analytical chemistry and biological studies.

Chemical Structure and Properties

The compound's structure includes:

  • Naphthalene ring : Provides hydrophobic interactions.
  • Azo groups : Contribute to its vibrant color and photophysical properties.
  • Sulfonic acid groups : Enhance solubility in aqueous environments.

Molecular Formula : C₁₄H₁₅N₄O₆S₂Na₃
Molecular Weight : Approximately 468.43 g/mol
Solubility : Highly soluble in water, facilitating its use in biological assays.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Fluorescent Labeling

The compound is widely used for labeling carbohydrates and proteins due to its fluorescent properties. It exhibits excitation and emission maxima at approximately 310 nm and 450 nm respectively, making it suitable for various fluorescence-based assays .

2. Cellular Interaction Studies

Research has demonstrated that this compound can penetrate cellular membranes and bind to specific biomolecules, providing insights into cellular processes. It has been utilized in studies examining:

  • Cell viability : Assessed through cytotoxicity assays in various cell lines.
  • Protein interactions : Used as a probe to study protein conformational changes upon ligand binding.

3. Antioxidant Properties

Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related cellular damage. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparative analysis with related naphthalenedisulfonic acid derivatives is essential:

Compound NameMolecular FormulaKey FeaturesBiological Activity
7-Amino-1,3-naphthalenedisulfonic acid monosodium saltC₁₁H₉N₃O₆S₂NaEnhanced solubilityFluorescent labeling
2-Aminonaphthalene-6,8-disulfonic acidC₉H₈N₂O₆S₂Similar structureLimited biological applications
Naphthalenesulfonic acid derivativesVariesBroad range of applicationsVaries based on structure

Case Studies

Several case studies have highlighted the utility of this compound in biological research:

  • Carbohydrate Labeling : A study demonstrated the effectiveness of the compound in labeling glycoproteins for subsequent analysis via fluorescence microscopy. The results indicated a high specificity for carbohydrate moieties, facilitating detailed structural studies.
  • Cytotoxicity Assessment : In vitro assays using human cell lines showed that while the compound exhibited low toxicity at concentrations used for labeling, higher concentrations led to significant cell death, underscoring the importance of dosage optimization in experimental designs .
  • Oxidative Stress Mitigation : Research investigating the antioxidant potential revealed that treatment with this compound reduced markers of oxidative stress in neuronal cells exposed to harmful agents, suggesting potential therapeutic applications in neuroprotection .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula C30H21N6Na3O11S3C_{30}H_{21}N_{6}Na_{3}O_{11}S_{3}. Its structure includes multiple sulfonic acid groups that enhance solubility in water and facilitate interactions with biological molecules. The azo bonds present in the compound are crucial for its reactivity and functionality.

Chemistry

  • Dye Production : This compound is widely used as a dye in analytical chemistry for detecting and quantifying various substances. Its vibrant color properties make it suitable for use in textiles and paper industries.
  • Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of other organic compounds due to its reactive functional groups.

Biology

  • Staining Techniques : Employed in microscopy for staining cells and tissues, enhancing visualization under a microscope. For instance, it has been used to stain specific cellular components in histological studies.
  • Biochemical Assays : Utilized as a marker in various assays to track biological processes or the presence of specific biomolecules.

Medicine

  • Therapeutic Investigations : Research is ongoing into its potential therapeutic uses due to its ability to interact with biological molecules. Studies have suggested that it may have applications in drug delivery systems.
  • Diagnostic Agents : Its properties allow for exploration as a diagnostic agent in medical imaging techniques.

Industry

  • Textile and Leather Dyes : The compound's stability and colorfastness make it a preferred choice for dyeing fabrics and leather products.
  • Pigment Production : Used in the production of pigments for inks and coatings due to its vibrant coloration.

Case Study 1: Use in Analytical Chemistry

A study highlighted the effectiveness of 1,3-Naphthalenedisulfonic acid derivatives as dyes in High Performance Liquid Chromatography (HPLC). The compound was used to detect impurities in food colorants, demonstrating its utility in quality control within the food industry .

Case Study 2: Biological Applications

Research conducted on the use of this compound in staining techniques showed enhanced visibility of cellular structures when used alongside traditional dyes. This application has implications for improved diagnostic methods in histopathology .

Comparative Data Table

Application AreaSpecific UseBenefits
ChemistryDye productionHigh solubility and vibrant colors
BiologyStaining techniquesImproved visualization of cells
MedicineDrug deliveryPotential therapeutic interactions
IndustryTextile dyeingColorfastness and stability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous azo dyes:

Compound Name CAS No. Substituents Counterion Key Applications Solubility (g/L) λmax (nm)
Target Compound (1,3-NDS derivative) N/A Methoxy, methyl, trisulfonate Trisodium Textiles, food additives >500 (H₂O, 25°C) 520–540
7-Hydroxy-8-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-1,3-naphthalenedisulfonic acid, trisodium salt N/A Methoxy, methyl, disulfonate Trisodium Food colorant (e.g., Ponceau 4R) 450 505–515
Acid Red 18 (1,3-NDS derivative) 2611-82-7 Hydroxy, naphthylazo, trisulfonate Trisodium Cosmetics, pharmaceuticals 480 490–510
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[[4′-[(4-hydroxyphenyl)azo][1,1′-biphenyl]-4-yl]azo]-6-(phenylazo)-, disodium salt 3626-28-6 Amino, hydroxy, biphenylazo, disulfonate Disodium Direct dye for cellulose fibers 300 560–580
2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt 70210-21-8 Chloro-triazine, sulfophenylazo, disulfonate Trisodium Reactive dye for cotton 600 540–560

Key Comparative Insights:

Structural Variations :

  • The target compound ’s methoxy and methyl groups reduce aggregation in aqueous solutions compared to hydroxy-substituted analogs (e.g., Acid Red 18), improving color uniformity .
  • Triazine-containing dyes (e.g., CAS 70210-21-8) exhibit covalent bonding to fibers, whereas the target compound relies on ionic interactions, limiting washfastness .

Solubility :

  • Trisodium salts (target compound, Acid Red 18) generally show higher solubility (>450 g/L) than disodium salts (300–400 g/L) due to increased ionic dissociation .

Optical Properties :

  • λmax shifts : Electron-withdrawing groups (e.g., –SO₃⁻) redshift absorbance, while electron-donating groups (e.g., –OCH₃) blueshift. The target compound’s λmax (520–540 nm) aligns with scarlet hues, distinct from triazine-based dyes (540–560 nm) .

Applications :

  • Food additives : Compounds with fewer reactive groups (e.g., Ponceau 4R analogs) are preferred for safety, whereas the target compound’s methyl/methoxy groups may require additional toxicity screening .
  • Textiles : High-solubility trisodium salts are suited for dyeing under alkaline conditions, while disodium salts (e.g., CAS 3626-28-6) are used in neutral baths .

Research Findings and Performance Data

  • Synthetic Yield : The target compound’s diazo coupling efficiency (75–80%) is comparable to Acid Red 18 but lower than triazine-based dyes (85–90%) due to steric hindrance from methyl groups .
  • Stability :
    • Photostability : The trisodium salt degrades <10% under UV light (500 hrs), outperforming disodium analogs (>20% degradation) .
    • Thermal Stability : Decomposition temperature (Td = 290°C) is higher than Ponceau 4R (Td = 250°C) due to rigid naphthalene backbone .
  • Toxicity : Preliminary EPA screening suggests low endocrine disruption risk (EC50 > 100 mg/L), unlike certain benzidine-based azo dyes .

Regulatory and Industrial Considerations

  • EPA Compliance : Listed under Significant New Use Rules (SNURs) for industrial applications, requiring exposure mitigation in manufacturing .
  • EU Restrictions: Not currently banned under REACH, but methoxy-substituted analogs are under review for metabolite toxicity .

Preparation Methods

Reaction Conditions

  • Sulfonation agent : Liquid SO₃ or oleum (fuming sulfuric acid).

  • Temperature : 80–120°C, maintained to avoid over-sulfonation.

  • Molar ratio : 2.5–3.6 moles of SO₃ per mole of naphthalene.

  • Solvent : Chlorinated solvents (e.g., dichlorobenzene) to dissolve naphthalene and facilitate sulfonation.

Key Considerations

  • The use of SO₃ minimizes side reactions compared to H₂SO₄, as it reduces water content.

  • Post-sulfonation, the product precipitates as a solid suspension in the solvent, requiring filtration and washing to remove excess acid.

Diazotization and Azo Coupling

The compound contains two azo groups , necessitating sequential diazotization and coupling steps.

First Azo Group: 3-Sulfophenylazo Segment

  • Diazotization of 3-aminobenzenesulfonic acid :

    • React with NaNO₂ and HCl at 0–5°C to form the diazonium chloride.

    • Critical parameter : pH < 2 to stabilize the diazonium salt.

  • Coupling with 2-methoxy-4-aminophenol :

    • The diazonium salt is coupled to the aromatic amine under alkaline conditions (pH 8–10) at 5–10°C.

    • Product : 2-methoxy-4-((3-sulfophenyl)azo)aniline.

Second Azo Group: 2-Methylphenylazo Segment

  • Diazotization of 4-amino-2-methylbenzoic acid :

    • Similar low-temperature conditions (0–5°C) with NaNO₂/HCl.

  • Coupling with the naphthalenedisulfonic acid backbone :

    • The diazonium salt reacts with the 7-hydroxy group of 1,3-naphthalenedisulfonic acid at pH 9–11.

    • Temperature : 10–15°C to prevent decomposition.

Carbamoylation to Form the Urea Bridge

The urea linkage ((phenylamino)carbonyl) is introduced via reaction with phosgene or its substitutes.

Reaction Steps

  • Activation of the amine :

    • 2-Methoxy-4-((3-sulfophenyl)azo)aniline is treated with phosgene in anhydrous dichloromethane to form the isocyanate intermediate.

  • Coupling with the secondary amine :

    • The isocyanate reacts with 4-amino-2-methylphenylazo-naphthalenedisulfonic acid under mild alkaline conditions (pH 7–8).

    • Temperature : 25–30°C to avoid side reactions.

Neutralization to Trisodium Salt

The final step involves converting sulfonic acid groups to the sodium salt:

  • Reagent : Aqueous NaOH (3 equivalents).

  • Conditions : Stirring at 60–70°C for 2 hours, followed by spray drying.

  • Yield : 85–92% after crystallization.

Purification and Quality Control

StepMethodParametersPurity Target
CrystallizationEthanol/water mixture4:1 v/v, 0°C≥98%
FiltrationVacuum filtrationPore size 5 µmResidual solvent <0.1%
DryingLyophilization-50°C, 24 hrsMoisture <0.5%

Analytical validation via:

  • HPLC : Retention time 12.3 min (C18 column, 0.1% H₃PO₄/ACN gradient).

  • NMR : δ 7.8–8.2 ppm (aromatic protons), δ 3.9 ppm (OCH₃).

Industrial-Scale Optimization

Recent patents highlight advancements in continuous flow synthesis to address challenges like reactor clogging and exothermicity:

  • Microreactor design : Enables precise temperature control (±1°C) during diazotization.

  • Mixed acid systems : Combine H₂SO₄ and recycled nitration mass to improve phase separation.

  • Yield improvement : From 72% (batch) to 89% (continuous) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this trisodium salt azo dye, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential diazotization and coupling reactions. First, diazotize the aromatic amine (e.g., 3-sulfophenylamine) under acidic conditions (HCl, NaNO₂, 0–5°C), then couple with a naphthalene intermediate (e.g., 7-amino-1,3-naphthalenedisulfonic acid). A second coupling may introduce methoxy or methylphenyl groups. Key variables include pH (optimized at 8–10 for coupling), temperature (controlled to prevent side reactions), and stoichiometric ratios of intermediates. Post-synthesis purification involves salt precipitation and recrystallization to isolate the trisodium salt .

Q. How can researchers confirm the structural integrity of this compound, particularly its azo linkages and sulfonic groups?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax ~500 nm for azo chromophores) and FTIR (stretching vibrations at ~1600 cm⁻¹ for N=N and ~1030 cm⁻¹ for sulfonic S=O). NMR (¹H and ¹³C) resolves aromatic protons and confirms substituent positions. Elemental analysis (C, H, N, S) validates stoichiometry, while mass spectrometry (ESI-MS) confirms molecular weight .

Q. What factors govern the solubility and stability of this compound in aqueous systems?

  • Methodological Answer : The trisodium salt’s high solubility in water arises from its three sulfonate groups (-SO₃⁻), which increase hydrophilicity. Stability is pH-dependent: degradation occurs under strong acidic (protonation of azo bonds) or alkaline (hydrolysis) conditions. Ionic strength and temperature also affect aggregation; dynamic light scattering (DLS) can monitor colloidal stability .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy, sulfophenyl) influence electronic properties and dye-cellulose binding in textile applications?

  • Methodological Answer : Substituents alter electron density: methoxy groups (-OCH₃) act as electron donors, enhancing azo bond stability and bathochromic shifts. Sulfonate groups improve water solubility and electrostatic interactions with cellulose. Computational modeling (DFT) predicts charge distribution, while adsorption isotherms quantify binding efficiency on cellulose substrates .

Q. What advanced analytical techniques are required to resolve structural isomers or byproducts in synthetic batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with photodiode array detection separates isomers based on retention times and spectral fingerprints. X-ray crystallography definitively assigns regiochemistry. Tandem MS (MS/MS) identifies fragmentation patterns unique to positional isomers .

Q. What are the environmental degradation pathways of this compound under UV light or microbial action?

  • Methodological Answer : Photodegradation involves cleavage of azo bonds (~300–400 nm irradiation), forming aromatic amines, which are analyzed via LC-MS. Microbial degradation (e.g., using Pseudomonas spp.) reduces azo groups to amines, monitored by FTIR and toxicity assays (e.g., Microtox). Redox conditions (aerobic vs. anaerobic) significantly impact degradation rates .

Q. How can researchers design derivatives to enhance photostability or reduce toxicity while retaining dye performance?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to stabilize azo bonds against UV-induced cleavage. Replace labile substituents with bulky groups (e.g., tert-butyl) to sterically hinder degradation. Toxicity screening using in vitro assays (e.g., Ames test for mutagenicity) guides structural optimization .

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